molecular formula C12H24O3Si B14254889 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate CAS No. 478068-44-9

3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate

Cat. No.: B14254889
CAS No.: 478068-44-9
M. Wt: 244.40 g/mol
InChI Key: ISHXIPDXNPZCMQ-UHFFFAOYSA-N
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Description

3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate is an organosilicon compound that features both a silyl group and a methacrylate group. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is often used as a coupling agent, adhesion promoter, and in the synthesis of specialized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with a silyl alcohol. One common method is to react methacrylic acid with 3-[diethyl(methoxy)silyl]propanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can improve yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The silyl group can be hydrolyzed to form silanols.

    Polymerization: The methacrylate group can undergo free-radical polymerization to form polymers.

    Substitution: The silyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

    Polymerization: Initiated by free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution: Often involves nucleophiles like alcohols or amines under mild conditions.

Major Products

    Hydrolysis: Produces silanols and methacrylic acid.

    Polymerization: Results in polymethacrylates.

    Substitution: Yields various substituted silyl compounds.

Scientific Research Applications

3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for use in drug delivery systems and as a component in medical adhesives.

    Industry: Utilized as a coupling agent and adhesion promoter in coatings, sealants, and adhesives.

Mechanism of Action

The mechanism of action of 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. The methacrylate group can undergo polymerization, creating a robust polymer network. These properties make it an effective coupling agent and adhesion promoter.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
  • 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate
  • 3-[Tris(acetoxy)silyl]propyl methacrylate

Uniqueness

Compared to similar compounds, 3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate offers a unique combination of reactivity and stability. The presence of both diethyl and methoxy groups on the silicon atom provides a balance between hydrophobicity and reactivity, making it versatile for various applications. Its ability to undergo polymerization and form strong siloxane bonds sets it apart from other silyl methacrylates.

Properties

CAS No.

478068-44-9

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

3-[diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H24O3Si/c1-6-16(7-2,14-5)10-8-9-15-12(13)11(3)4/h3,6-10H2,1-2,4-5H3

InChI Key

ISHXIPDXNPZCMQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CCCOC(=O)C(=C)C)OC

Origin of Product

United States

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